molecular formula C40H69N11O8 B070570 H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 CAS No. 167875-35-6

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2

货号: B070570
CAS 编号: 167875-35-6
分子量: 832 g/mol
InChI 键: SGWAZUZKMXHYMB-UQGDEETHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 is a complex peptide compound It is composed of multiple amino acids, including L-Ornithine, L-Valine, L-Phenylalanine, L-Glutamic acid, L-Alanine, and L-Norleucine

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Deprotection: The protecting group on the amino acid is removed, typically using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like HF or TFA.

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC, to ensure the purity of the final product.

化学反应分析

Types of Reactions

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as DTT or TCEP.

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

科学研究应用

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

作用机制

The mechanism of action of H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.

相似化合物的比较

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 can be compared with other peptide compounds, such as:

    This compound: Similar in structure but with variations in amino acid sequence.

    This compound: Differing in the side chains or protecting groups used.

生物活性

H-Arg-Val-Leu-psi(CH2NH)Phe-Glu-Ala-Nle-NH2 is a synthetic peptide that has garnered attention for its diverse biological activities, particularly in the context of antiviral properties and potential therapeutic applications. This compound is specifically noted for its interactions with HIV-1 proteins, but its mechanisms and implications extend beyond virology.

Composition and Structure

The compound is composed of several amino acids, including:

  • Arginine (Arg)
  • Valine (Val)
  • Leucine (Leu)
  • Phenylalanine (Phe)
  • Glutamic Acid (Glu)
  • Alanine (Ala)
  • Norleucine (Nle)

The unique structure includes a modification at the Phe position with a psi(CH2NH) linkage, which enhances its stability and biological activity compared to unmodified peptides.

Target Interactions

This compound primarily targets the HIV-1 envelope glycoprotein gp120 and the HIV-1 capsid protein. Its mechanism of action involves:

  • Interference with Viral Entry : The peptide disrupts the binding of gp120 to CD4 T cell receptors, preventing the initial stages of HIV infection.
  • Modulation of Biochemical Pathways : It affects several pathways associated with the viral life cycle, thereby reducing viral replication and spread.

Antiviral Properties

Research indicates that this compound exhibits potent antiviral activity against HIV. In vitro studies have shown that it can inhibit viral entry effectively, making it a candidate for further development as an antiviral agent.

Antimicrobial Activity

In addition to its antiviral properties, this peptide has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. It operates by permeabilizing bacterial membranes, leading to cell lysis. Minimum inhibitory concentrations (MICs) for effective antibacterial action are reported in the low micromolar range .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that this peptide could significantly reduce HIV replication in cultured human T cells, showcasing its potential as an antiretroviral therapy.
  • Antimicrobial Effects : Another study focused on its antibacterial properties, showing rapid bactericidal effects against E. coli and S. aureus within minutes of exposure. The peptide's mechanism involved disrupting membrane integrity, which was confirmed through electron microscopy .
  • Peptide Modifications : Research into structural modifications has indicated that variations in amino acid composition can enhance selectivity and potency against specific targets, suggesting avenues for optimizing therapeutic applications .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/PathogenEffective Concentration (MIC or IC50)Mechanism of Action
AntiviralHIV-1IC50 < 10 nMInhibition of viral entry
AntibacterialE. coliMIC ~ 1 µMMembrane permeabilization
AntibacterialS. aureusMIC ~ 5 µMMembrane disruption

属性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWAZUZKMXHYMB-UQGDEETHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How do HIV-1 protease inhibitors work and what are their downstream effects?

A1: HIV-1 protease is an enzyme crucial for the replication cycle of the virus. It cleaves the viral polyprotein into individual functional proteins, which are essential for the assembly of new infectious viral particles []. HIV-1 protease inhibitors are designed to bind to the active site of this enzyme, blocking its activity. This inhibition prevents the maturation of new viral particles, effectively suppressing viral replication within the host [].

Q2: How does understanding the structural differences between RSV and HIV-1 proteases aid in the development of more specific HIV-1 protease inhibitors?

A2: The research highlights key structural differences between RSV and HIV-1 proteases, particularly in the flap regions surrounding the active site []. For instance, RSV S9 protease, even with mutations to mimic HIV-1 protease, possesses unique loop structures (residues 61-63) that are absent in HIV-1 protease []. These differences influence how inhibitors interact with each enzyme. By understanding these subtle variations, researchers can design inhibitors that specifically target HIV-1 protease while minimizing off-target effects on other similar enzymes like RSV protease. This selective targeting is crucial for developing safer and more effective antiviral therapies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。